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Compound Focus: Filgotinib

CAS No.: 1206161-97-8

Cat. No.: S527994

Filgotinib is an oral, preferential Janus kinase (JAK)-1 inhibitor approved for the treatment of rheumatoid
arthritis and ulcerative colitis [1]. Monitoring its concentration is valuable due to several pharmacokinetic

characteristics:

¢ Active Metabolite: Filgotinib is rapidly metabolized to an active metabolite, GS-829845, which has
a similar JAK1 selectivity profile but is about 10-fold less potent. However, its systemic exposure is
16- to 20-fold higher than the parent drug, meaning it contributes significantly to the overall
pharmacodynamic effect [1] [2].

¢ Exposure-Response: The combined pharmacodynamic activity of filgotinib and its metabolite
covers the half-maximal inhibitory concentration (IC50) for JAK1 in human whole blood at a standard
200 mg once-daily dose, establishing a basis for concentration-effect relationships [1].

o Therapeutic Optimization: While filgotinib has a low drug-drug interaction potential and intrinsic
factors like age or mild organ impairment have minimal impact on its pharmacokinetics, TDM can be
crucial in special populations (e.g., severe renal or hepatic impairment) and for ensuring adequate
drug exposure in clinical trials or practice [1].

Summary of Validated LC-MS/MS Analytical Methods

The table below summarizes key parameters from three validated bioanalytical methods for filgotinib

quantification.

Table 1: Comparison of Validated LC-MS/MS Methods for Filgotinib Quantitation
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Method 1: Rat

Method 2: Human Liver

Method 3: Rat Dried

Parameter .
Plasma [3] Microsomes [4] Blood Spots (DBS) [5]
Matrix Rat Plasma Human Liver Microsomes Rat Whole Blood (DBS
(HLM) Cards)
Sample Volume 50 pL Not Specified 25 pL (spotted)
Sample Liquid-Liquid Protein Precipitation Sonication in 0.2% formic

Preparation

Internal
Standard (IS)

Analytical
Column

Mobile Phase

Flow Rate

Run Time

Retention Time
(Filgotinib)

MS Transition
(Filgotinib)

Calibration
Range

LLOQ

These methods were fully validated as per regulatory guidelines (e.g., US FDA), demonstrating acceptable

Extraction (LLE) with
ethyl acetate

Tofacitinib

Gemini C18 (100 x 4.6
mm, 3 um)

0.2% Formic Acid :

ACN (20:80, v/v)

0.9 mL/min

2.90 min

~1.31 min

426.3 - 291.3

0.78 - 1924 ng/mL

0.78 ng/mL

Veliparib

Not Specified

10 mM Ammonium
Formate (pH 3.8) : ACN
(70:30, viv)

Not Specified

Not Specified

Not Specified

426 — 358 & 426 — 291

5-500 ng/mL

4.46 ng/mL (LOQ)

acid + IS, LLE with ethyl
acetate

Tofacitinib

Gemini C18 (100 x 4.6
mm, 3 ym)

0.2% Formic Acid : ACN

(20:80, v/v)

0.9 mL/min

2.90 min

~1.31 min

426.3 -~ 291.3

1.37 - 1937 ng/mL

1.37 ng/mL

precision, accuracy, selectivity, matrix effect, and stability under various conditions [3] [4] [5].
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Detailed Experimental Protocol: Filgotinib in Plasma

This protocol is adapted from the validated method for rat plasma, which can be adapted for human plasma

with appropriate validation [3].

Materials and Reagents

Analytical Standard: Filgotinib (purity >95%)

Internal Standard (IS): Tofacitinib

Solvents: HPLC-grade water, acetonitrile, methanol, ethyl acetate, formic acid

Equipment: LC-MS/MS system, Gemini C18 column, centrifuge, vortex mixer, analytical balance

Preparation of Standards and Quality Controls

e Prepare stock solutions of filgotinib and the IS in DMSO.

e Perform serial dilutions with a mixture of methanol and water to create working solutions.

e Spike working solutions into control blank plasma to generate calibration standards and quality
control samples.

Sample Preparation Procedure

Pipette 50 pL of plasma sample (calibrator, QC, or unknown) into a micro-centrifuge tube.
Add the internal standard working solution.

Add 1 mL of ethyl acetate as the extraction solvent.

Vortex the mixture vigorously for 3 minutes.

Centrifuge at 14,000 rpm for 3 minutes.

Transfer 800 pL of the clear organic (upper) layer to a new tube.

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 50°C.
Reconstitute the dry residue with 200 puL of the mobile phase (0.2% formic acid in acetonitrile).
Transfer 150 pL to an HPLC vial for injection.

LC-MS/MS Instrumental Conditions

e Chromatography:
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o Column: Gemini C18 (100 x 4.6 mm, 3 pym)
o Mobile Phase: Isocratic elution with 0.2% formic acid : acetonitrile (20:80, v/v)
o Flow Rate: 0.9 mL/min
o Column Temperature: Ambient
o Injection Volume: 5 pL
e Mass Spectrometry:
o lon Source: Electrospray lonization (ESI), positive mode
o lon Transitions (MRM):
= Filgotinib: m/z 426.3 - 291.3
= Internal Standard (Tofacitinib): m/z 313.2 - 149.2
o Source Parameters:
= Curtain Gas: 35 psi
= |on Spray Voltage: 5500 V
= Temperature: 550°C
= Gas 1 & 2:50and 55 psi

The following workflow diagram illustrates the complete analytical procedure:
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Start Sample Preparation

Pipette 50 pL Plasma

:

Add Internal Standard
(Tofacitinib)

:

Add 1 mL Ethyl Acetate
(Extraction Solvent)

:

Vortex for 3 min

:

Centrifuge at 14,000 rpm
for 3 min

:

Transfer 800 pL
Organic Layer

:

Evaporate to Dryness
under Nz at 50°C

:

Reconstitute with
200 pL Mobile Phase

:
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Liquid Chromatography

\

Column: Gemini C18

Mobile Phase:
0.2% Formic Acid : ACN (20:80)

Flow Rate: 0.9 mL/min

Mass Spectrometry

Click to download full resolution via product page

ESI Positive Mode

MRM: m/z 426.3 - 291.3

Diagram 1: Workflow for sample preparation and analysis of filgotinib in plasma by LC-MS/MS.

Application in Pharmacokinetic Studies

The validated LC-MS/MS methods have been successfully applied in preclinical and clinical studies to

characterize the pharmacokinetic profile of filgotinib.

Table 2: Mean Pharmacokinetic Parameters of Filgotinib and its Metabolite in Humans after Single

Oral Doses [1]

Dose Analyte Cmax (Mg/mL) tmax (h) AUCo (ug-h/mL) t'% (h)

100 mg Filgotinib 0.57 2.00 1.74 4.91

(n=6) Metabolite 0.96 5.00 30.2 22.5
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Dose Analyte Cmax (Hg/mL) tmax (h) AUCo (ug-h/mL) t% (h)
200 mg Filgotinib 1.16 3.00 4.84 5.68
(n=6) Metabolite 2.29 5.00 63.8 20.0

Cmax: maximum plasma concentration; tmax: time to Cmax; AUCoo: area under the plasma concentration-

time curve from zero to infinity; tV2: apparent terminal half-life.

Key findings from pharmacokinetic studies include:

¢ Rapid Absorption and Metabolism: Filgotinib is extensively and rapidly absorbed after oral dosing,
with a time to maximum concentration of 1-3 hours. It is quickly converted to its active metabolite,
which has a later tmax 0of 3-8 hours [1].

¢ Dose Proportionality: Systemic exposures of both filgotinib and its primary metabolite increase
dose-proportionally over the 50 to 200 mg once-daily dose range [1].

e Sustained Exposure from Metabolite: The active metabolite has a significantly longer half-life (~20-
23 hours) compared to the parent drug (~5-11 hours), contributing to sustained pharmacological
activity and supporting once-daily dosing [1] [2].

The relationship between drug administration, pharmacokinetics, and pharmacodynamics can be summarized

as follows:

High Exposure Acti .
v ctive Metabolite
Hydrolysis by 16-20x parent] Contributes to Effect

Carboxylesterase 2 (GS-829845) in Plasma (Lower Potency)

Long t¥ (~20-23 h)
Oral Administration Rapid Absorption .| Filgotinib (Parent) in Plasma Contributes to Effect >
of Filgotinib . Short t¥ (~5-11 h)

Click to download full resolution via product page

Diagram 2: The pharmacokinetic and pharmacodynamic pathway of filgotinib, highlighting the key role of

its active metabolite.

Methodological Notes and Considerations
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e Dried Blood Spot (DBS) as an Alternative: For studies where micro-sampling is advantageous, a
validated DBS method exists. It involves spotting 25 pL of whole blood on a DBS card, punching out a
disc, and extracting filgotinib by sonication followed by LLE. This method shows a good correlation
with plasma concentrations [5].

e Metabolite Monitoring: For a comprehensive TDM profile, especially in special populations,
developing and validating an assay to simultaneously quantify both filgotinib and its active
metabolite is highly recommended. The metabolite's high and sustained exposure is a critical factor in
the drug's overall efficacy [1] [2].

e Matrix Effect: While the cited methods reported no significant matrix effect, this should be rigorously
tested during method validation, especially when switching between different plasma lots or sample

types.

I hope these detailed application notes and protocols assist in your research and drug development work.

Should you require further specifics on any of the procedures, please feel free to inquire.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 9/9

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527994?utm_src=pdf-bulk
https://www.smolecule.com/products/s527994?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

